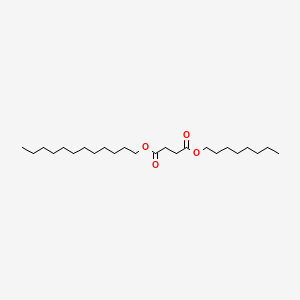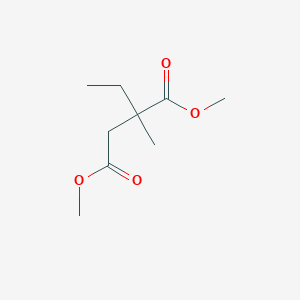![molecular formula C6H8Cl2S B14648251 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene CAS No. 52444-05-0](/img/structure/B14648251.png)
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a propene backbone. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene typically involves the chlorination of propene derivatives. One common method is the high-temperature chlorination of propylene, which produces 3-chloroprop-1-ene as an intermediate . This intermediate can then undergo further reactions to introduce the sulfanyl group and additional chlorine atoms.
Industrial Production Methods
Industrial production of this compound often utilizes the oxychlorination method, where propylene, hydrogen chloride, and oxygen react in the presence of a catalyst such as tellurium . This method is efficient for large-scale production and ensures high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of resins, coatings, adhesives, and other industrial materials.
Wirkmechanismus
The mechanism by which 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms and sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloroprop-1-ene: A simpler chlorinated alkene used as an intermediate in organic synthesis.
3-Chloro-2-methylpropene: Another chlorinated alkene with similar reactivity but different substitution patterns.
Eigenschaften
CAS-Nummer |
52444-05-0 |
|---|---|
Molekularformel |
C6H8Cl2S |
Molekulargewicht |
183.10 g/mol |
IUPAC-Name |
3-chloro-2-(3-chloroprop-1-en-2-ylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H8Cl2S/c1-5(3-7)9-6(2)4-8/h1-4H2 |
InChI-Schlüssel |
LKAHGAWUTQHQCB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCl)SC(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
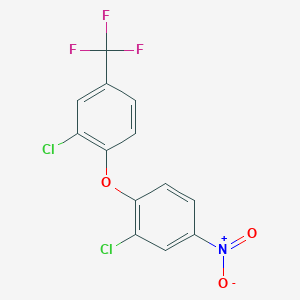

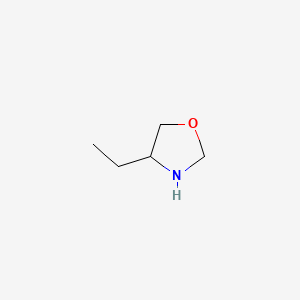

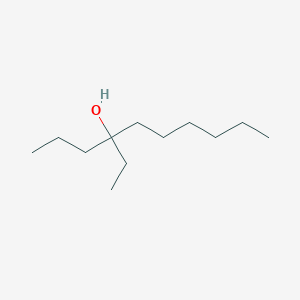
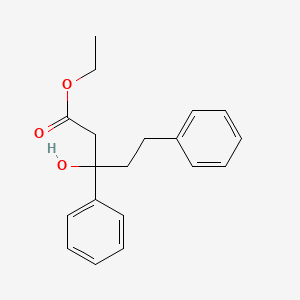
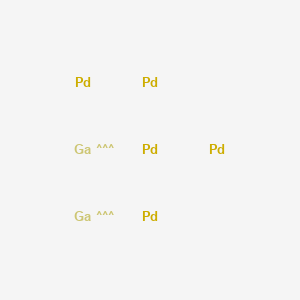

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
